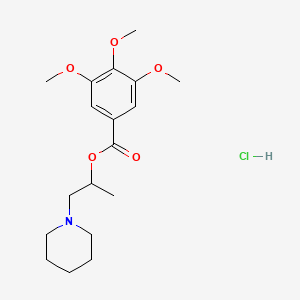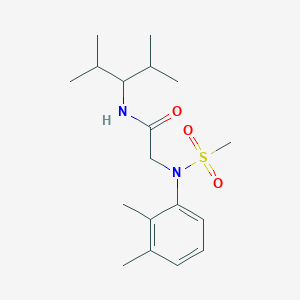![molecular formula C17H23ClN2O7S B3968457 4-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3968457.png)
4-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}morpholine oxalate
Übersicht
Beschreibung
4-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}morpholine oxalate, also known as N-[4-(4-chlorobenzenesulfonyl)piperidin-1-yl]morpholine oxalate, is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of medicine.
Wirkmechanismus
The exact mechanism of action of 4-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}morpholine oxalate is not fully understood, but it is thought to work by modulating various signaling pathways in the body. In neuroscience, it may work by inhibiting the production of amyloid beta, a protein that is thought to play a role in the development of Alzheimer's disease. In oncology, it may work by inhibiting the growth and proliferation of cancer cells. In cardiovascular disease, it may work by relaxing the smooth muscle cells in blood vessels, leading to vasodilation and decreased blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In neuroscience, it has been shown to improve cognitive function and reduce oxidative stress. In oncology, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In cardiovascular disease, it has been shown to reduce blood pressure and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}morpholine oxalate in lab experiments is its versatility. It has been shown to have potential therapeutic applications in various fields of medicine, making it a useful compound for researchers working in different areas. However, a limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}morpholine oxalate. In neuroscience, further studies could investigate its potential as a treatment for other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. In oncology, further studies could investigate its potential in combination with other anticancer drugs to enhance its effectiveness. In cardiovascular disease, further studies could investigate its potential in the treatment of other cardiovascular disorders such as heart failure and atherosclerosis. Additionally, further research could focus on elucidating the exact mechanism of action of this compound to optimize its use in lab experiments and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}morpholine oxalate has been studied extensively for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and cardiovascular disease. In neuroscience, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, it has been shown to have anticancer properties and may be useful in the treatment of various types of cancer. In cardiovascular disease, it has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.
Eigenschaften
IUPAC Name |
4-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S.C2H2O4/c16-13-1-3-15(4-2-13)22(19,20)18-7-5-14(6-8-18)17-9-11-21-12-10-17;3-1(4)2(5)6/h1-4,14H,5-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKVUTFHWMLSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine oxalate](/img/structure/B3968378.png)
![N-(4-ethoxyphenyl)-N'-[1-(2-thienyl)ethyl]thiourea](/img/structure/B3968395.png)
![2-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]pyrrolidin-2-yl}pyridine](/img/structure/B3968402.png)
![N-(4-bromo-3-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3968406.png)
![1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968409.png)
![5-(2-chlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3968415.png)
![2-(4-ethoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3968421.png)


![2-{4-[1-(4-nitrobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3968458.png)
![1-acetyl-17-[4-chloro-3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3968461.png)

![1-[1-(2-fluorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968470.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B3968471.png)